EPZ004777 Hydrochloride: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia
EPZ004777 Hydrochloride: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the mechanism of action of EPZ004777 hydrochloride, a pioneering small molecule inhibitor of the histone methyltransferase DOT1L, in the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias. This document elucidates the molecular interactions, downstream cellular consequences, and pivotal experimental methodologies that have defined our understanding of this targeted epigenetic therapy.
The Epigenetic Aberration in MLL-Rearranged Leukemia: A Rationale for DOT1L Inhibition
Mixed Lineage Leukemia (MLL), also known as KMT2A-rearranged leukemia, is an aggressive hematological malignancy characterized by chromosomal translocations involving the MLL1 gene. These translocations result in the formation of oncogenic MLL fusion proteins. A key pathogenic event in MLL-rearranged leukemia is the aberrant recruitment of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) to ectopic gene loci by these MLL fusion proteins.[1][2]
DOT1L is the sole known enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79).[3][4] The mislocalization of DOT1L leads to hypermethylation of H3K79 at MLL target genes, including critical leukemogenic drivers like HOXA9 and MEIS1.[5][6][7] This aberrant epigenetic mark is associated with actively transcribed genes and results in the sustained expression of a pro-leukemic gene program, driving the initiation and maintenance of the disease.[3][7] Consequently, the enzymatic activity of DOT1L presented a compelling therapeutic target for the selective treatment of MLL-rearranged leukemias.[6][8]
Core Mechanism of Action: Competitive Inhibition of DOT1L
EPZ004777 hydrochloride is a potent and highly selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of DOT1L.[5][9] Its primary mechanism of action is the direct inhibition of the catalytic activity of DOT1L. By binding to the SAM-binding pocket of the enzyme, EPZ004777 prevents the transfer of a methyl group from the SAM cofactor to the lysine 79 residue of histone H3.[1][9] This targeted inhibition reverses the aberrant H3K79 hypermethylation, leading to the suppression of the leukemogenic gene expression program.[1][10]
The downstream effects of DOT1L inhibition by EPZ004777 in MLL-rearranged leukemia cells are profound and multifaceted, culminating in selective anti-leukemic activity. These effects include:
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Suppression of MLL Fusion Target Gene Expression: By reversing the aberrant H3K79 hypermethylation, EPZ004777 leads to a significant downregulation in the expression of key leukemogenic genes, most notably HOXA9 and MEIS1.[5][10]
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Induction of Cell Cycle Arrest and Apoptosis: Inhibition of DOT1L activity triggers a cell cycle arrest, predominantly in the G0/G1 phase, which is followed by the induction of programmed cell death (apoptosis) in MLL-rearranged cells.[1][10][11]
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Promotion of Cellular Differentiation: Treatment with EPZ004777 has been shown to induce morphological and immunophenotypic changes consistent with myeloid differentiation.[4][11]
Crucially, EPZ004777 demonstrates remarkable selectivity for MLL-rearranged leukemia cells, with minimal impact on the proliferation of cells lacking the MLL translocation.[10][12] This selectivity underscores the dependency of MLL-rearranged leukemia on the aberrant DOT1L activity.
Quantitative Data Summary
The following tables summarize key quantitative data for EPZ004777, highlighting its potency and selectivity.
Table 1: In Vitro Enzymatic Inhibition of DOT1L by EPZ004777
| Parameter | Value | Assay Conditions |
| IC50 | 0.4 nM (400 ± 100 pM) | Cell-free enzymatic assay with recombinant DOT1L and nucleosomal substrate.[9][12] |
| KD | 0.25 ± 0.02 nM | Surface Plasmon Resonance (SPR).[13] |
Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged and Non-Rearranged Leukemia Cell Lines
| Cell Line | MLL Status | Assay | IC50 / EC50 |
| MV4-11 | MLL-AF4 | Proliferation Assay (14-18 days) | ~4 nM[14] |
| MOLM-13 | MLL-AF9 | Proliferation Assay (14-18 days) | Dramatically reduced viability at 3 µM[10][12] |
| THP-1 | MLL-AF9 | Antiproliferative Assay | 4 nM[14] |
| Jurkat | Non-MLL-rearranged | Proliferation Assay (18 days) | Unaffected at 3 µM[10][12] |
| HL-60 | Non-MLL-rearranged | Proliferation Assay (14 days) | No significant effect[11] |
Table 3: Selectivity of EPZ004777 for DOT1L Over Other Histone Methyltransferases (HMTs)
| HMT | IC50 |
| PRMT5 | 521 ± 137 nM |
| Other HMTs | >50 µM |
Data compiled from MedchemExpress and associated publications.[12]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of EPZ004777.
DOT1L In Vitro Histone Methyltransferase (HMT) Assay
This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.
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Reagents: Recombinant human DOT1L, chicken erythrocyte nucleosomes, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), unlabeled SAM, assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT), stop solution (e.g., 800 mM SAM), scintillation cocktail.
-
Procedure:
-
Prepare serial dilutions of EPZ004777 in DMSO.
-
In a microtiter plate, combine recombinant DOT1L enzyme and the nucleosome substrate in the assay buffer.
-
Add the diluted EPZ004777 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding a solution containing [³H]-SAM.
-
Incubate the reaction for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).[14]
-
Quench the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled nucleosomes.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each EPZ004777 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation and Viability Assay
This assay determines the effect of EPZ004777 on the growth and viability of leukemia cell lines over an extended period.
-
Reagents: MLL-rearranged and non-rearranged leukemia cell lines, complete cell culture medium, EPZ004777, DMSO, a viability dye (e.g., Trypan Blue) or a viability assay kit (e.g., Guava ViaCount).
-
Procedure:
-
Plate exponentially growing cells in 96-well plates at a defined density (e.g., 3 x 10⁴ cells/well) in a final volume of 150 µL.[10]
-
Treat the cells with increasing concentrations of EPZ004777 or DMSO as a vehicle control.
-
Incubate the cells for an extended period (e.g., up to 18 days), replenishing the medium with fresh compound every 3-4 days.[14]
-
At regular intervals (e.g., every 3-4 days), determine the number of viable cells using an automated cell counter with a viability dye or a flow cytometry-based viability assay.[10]
-
Plot the viable cell counts over time to generate growth curves. For IC50 determination, measure viability at a specific time point (e.g., day 14) and use a dose-response curve to calculate the IC50 value.
-
Immunoblotting for Histone H3K79 Methylation
This technique is used to assess the cellular inhibition of DOT1L by measuring the levels of H3K79 methylation.
-
Reagents: Leukemia cell lines, EPZ004777, DMSO, cell lysis buffer, histone extraction buffer, primary antibodies (anti-H3K79me2, anti-total Histone H3), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Treat leukemia cells with various concentrations of EPZ004777 or DMSO for a specified duration (e.g., 4 days).[10]
-
Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is employed to determine the changes in H3K79 methylation at specific gene loci following treatment with EPZ004777.
-
Reagents: MLL-rearranged cells, EPZ004777, DMSO, formaldehyde, cell lysis buffer, chromatin shearing buffer, antibody specific for H3K79me2, non-specific IgG (control), protein A/G beads, wash buffers, elution buffer, proteinase K, DNA purification kit, qPCR reagents.
-
Procedure:
-
Treat MLL-rearranged cells with EPZ004777 or DMSO for a specified duration.
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.
-
Lyse the cells and shear the chromatin into fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Incubate the sheared chromatin with an antibody specific for H3K79me2 or a non-specific IgG control.
-
Precipitate the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific gene loci (e.g., HOXA9, MEIS1) in the immunoprecipitated DNA using quantitative PCR (qPCR).
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the mechanism of action of EPZ004777.
Caption: Signaling pathway in MLL-rearranged leukemia and the inhibitory action of EPZ004777.
Caption: Experimental workflow for characterizing the effects of EPZ004777.
Caption: Logical relationship of EPZ004777's mechanism leading to therapeutic effect.
Broader Implications and Future Directions
The discovery and characterization of EPZ004777 have been instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemia.[10] While its suboptimal pharmacokinetic properties have limited its clinical development, EPZ004777 has served as a crucial tool for understanding the biology of this disease and has paved the way for the development of next-generation DOT1L inhibitors with improved drug-like properties, such as pinometostat (EPZ-5676), which has advanced to clinical trials.[6][15]
Further research is ongoing to explore the full potential of DOT1L inhibition, including its use in combination with other therapeutic agents to enhance efficacy and overcome potential resistance mechanisms.[2][4] For instance, studies have investigated combining DOT1L inhibitors with chemotherapy or other epigenetic modifiers.[4][16] The story of EPZ004777 exemplifies the power of targeted therapy in cancers driven by specific epigenetic dysregulations and continues to inform the development of novel treatments for this challenging disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]
